molecular formula C21H27NO5 B8619107 1-(4-Methoxyphenyl)-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol CAS No. 647020-66-4

1-(4-Methoxyphenyl)-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Cat. No. B8619107
M. Wt: 373.4 g/mol
InChI Key: FJXYJABLLVYJAB-UHFFFAOYSA-N
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Patent
US07884127B2

Procedure details

Compound of example 118 (15 g, 42 mmol) was subjected to hydroboration using NaBH4 (2.7 g, 71.4 mmol) and BF3-etherate (12.6 g, 88.8 mmol) in THF (50 mL). Excess diborane was destroyed by the addition of water. Conc. HCl (15 mL) was added and the reaction mixture was stirred at 50-55° C. for 1 h. It was cooled to room temperature The resulting mixture was made basic (pH 12-14) using an aqueous 50% NaOH solution. 30% H2O2 (9 mL) was added and the reaction mixture was stirred at 50-55° C. for 1 h. The reaction mixture was processed as described in example 2 to obtain the title compound.
Name
Compound
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH:13]=[C:12]([C:15]3[C:20]([O:21][CH3:22])=[CH:19][C:18]([O:23][CH3:24])=[CH:17][C:16]=3[O:25][CH3:26])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[BH4-].[Na+].B(F)(F)F.C1C[O:36]CC1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:10][CH2:11][CH:12]([C:15]3[C:20]([O:21][CH3:22])=[CH:19][C:18]([O:23][CH3:24])=[CH:17][C:16]=3[O:25][CH3:26])[CH:13]([OH:36])[CH2:14]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Compound
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCC(=CC1)C1=C(C=C(C=C1OC)OC)OC
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50-55° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess diborane was destroyed by the addition of water
ADDITION
Type
ADDITION
Details
Conc. HCl (15 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to room temperature The resulting mixture
ADDITION
Type
ADDITION
Details
30% H2O2 (9 mL) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50-55° C. for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CC(C(CC1)C1=C(C=C(C=C1OC)OC)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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